molecular formula C6H6Br2O2S B12296275 2,5-Dibromo-3,4-dimethoxythiophene

2,5-Dibromo-3,4-dimethoxythiophene

Cat. No.: B12296275
M. Wt: 301.99 g/mol
InChI Key: QMHRYWIPMADVNT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethoxythiophene is an organic compound with the molecular formula C6H6Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and methoxy groups on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxythiophene typically involves the bromination of 3,4-dimethoxythiophene. This can be achieved by reacting 3,4-dimethoxythiophene with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 2,5-Dibromo-3,4-dimethoxythiophene can be substituted with other nucleophiles. For example, reacting with a Grignard reagent can replace the bromine atoms with alkyl or aryl groups.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Substitution: Grignard reagents, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Zinc, hydrochloric acid.

Major Products:

    Substitution: Alkyl or aryl derivatives of thiophene.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 3,4-Dimethoxythiophene.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-dimethoxythiophene in various applications is primarily due to its ability to participate in π-conjugation. The methoxy groups donate electron density to the thiophene ring, enhancing its electronic properties.

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-3,4-dimethoxythiophene is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and electronic properties. This makes it versatile for various chemical reactions and applications in material science and organic electronics.

Properties

Molecular Formula

C6H6Br2O2S

Molecular Weight

301.99 g/mol

IUPAC Name

2,5-dibromo-3,4-dimethoxythiophene

InChI

InChI=1S/C6H6Br2O2S/c1-9-3-4(10-2)6(8)11-5(3)7/h1-2H3

InChI Key

QMHRYWIPMADVNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1OC)Br)Br

Origin of Product

United States

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